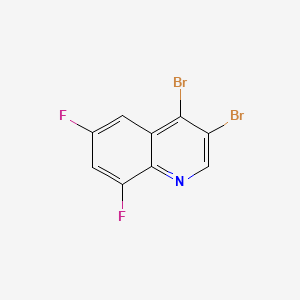

3,4-Dibromo-6,8-difluoroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dibromo-6,8-difluoroquinoline is a chemical compound with the empirical formula C9H3Br2F2N . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-6,8-difluoroquinoline is represented by the SMILES stringBrC1=C(Br)C=NC(C1=CC(F)=C2)=C2F . The molecular weight of this compound is 322.93 . Physical And Chemical Properties Analysis

3,4-Dibromo-6,8-difluoroquinoline is a solid substance . Its molecular weight is 322.93 , and its empirical formula is C9H3Br2F2N .Applications De Recherche Scientifique

Overview of Quinoline Derivatives in Scientific Research

Quinoline derivatives, including structures similar to 3,4-dibromo-6,8-difluoroquinoline, have been extensively studied for their vast range of biological and chemical properties. These compounds exhibit significant activity across various domains including antimicrobial, antifungal, anticancer, and as agents in the treatment of neurodegenerative disorders. The unique structural features of quinoline derivatives facilitate the binding with biological targets, influencing their function and showcasing the versatility of these compounds in medicinal chemistry and drug design.

Antioxidant Properties and Analytical Methods

The study of antioxidants is crucial in understanding the mechanisms of disease prevention and therapy. Quinoline derivatives have been explored for their antioxidant capacities, which are vital in combatting oxidative stress-related diseases. Analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, have been utilized to determine the antioxidant activity of these compounds. The ability of quinoline derivatives to scavenge free radicals underscores their potential in developing therapeutic agents aimed at reducing oxidative stress (I. Munteanu & C. Apetrei, 2021).

Anticancer and Antimicrobial Applications

Quinoline derivatives have shown promise in anticancer research, attributed to their ability to interfere with DNA replication and cell proliferation. The exploration of 8-hydroxyquinoline and its derivatives has revealed significant biological activities, making them potent candidates for developing broad-spectrum drug molecules for treating life-threatening diseases such as cancer and HIV. These compounds' metal chelation properties further accentuate their potential as drug candidates, highlighting the diverse mechanisms through which they exert their therapeutic effects (Rohini Gupta, Vijay Luxami, & Kamaldeep Paul, 2021).

Novel Applications in Sensing and Environmental Remediation

The development of fluorescent sensors based on quinoline derivatives for detecting metal ions, including zinc, showcases the versatility of these compounds beyond pharmaceutical applications. The introduction of various functional groups to improve water solubility and cell membrane permeability has led to the creation of effective recognition probes for environmental and biological applications. These advances underline the role of quinoline derivatives in developing novel chemosensors, emphasizing their contribution to scientific research beyond their established biological activities (Nur Syamimi Mohamad et al., 2021).

Safety and Hazards

The safety information available indicates that 3,4-Dibromo-6,8-difluoroquinoline may be harmful if swallowed (H302) and causes serious eye damage (H318) . Precautionary measures include wearing protective gloves/eye protection, washing thoroughly after handling, and seeking medical attention if swallowed or if it gets in the eyes .

Orientations Futures

Fluorinated quinolines, including 3,4-Dibromo-6,8-difluoroquinoline, have potential applications in various fields due to their unique properties. They have been used in the development of antimalarial drugs, antineoplastic drugs, and drugs for heart diseases . They have also found applications in agriculture and as components for liquid crystals . Future research may focus on the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their practical applications .

Propriétés

IUPAC Name |

3,4-dibromo-6,8-difluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Br2F2N/c10-6-3-14-9-5(8(6)11)1-4(12)2-7(9)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCJXOCPUXUORV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Br)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Br2F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672690 |

Source

|

| Record name | 3,4-Dibromo-6,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1210168-52-7 |

Source

|

| Record name | 3,4-Dibromo-6,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)